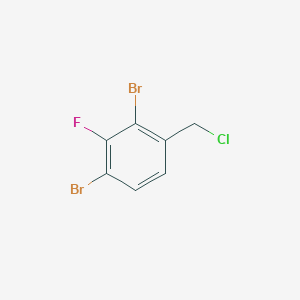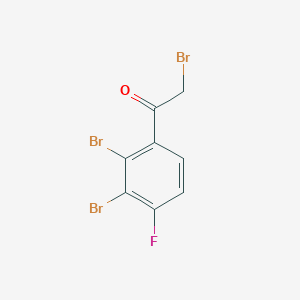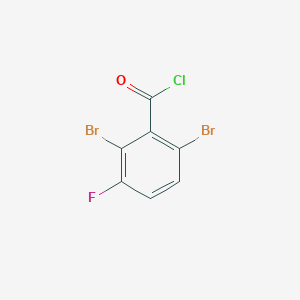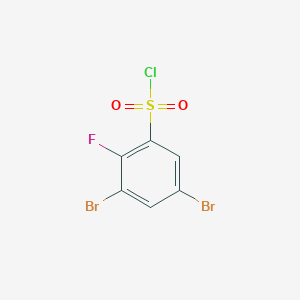
2,3-Dichloro-4-(difluoromethoxy)benzyl bromide
概要
説明
2,3-Dichloro-4-(difluoromethoxy)benzyl bromide is an organic compound with the molecular formula C8H6BrCl2F2O. It is a significant intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff industries .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-4-(difluoromethoxy)benzyl bromide typically involves the bromination of 2,3-dichloro-4-(difluoromethoxy)toluene. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually conducted in an inert solvent such as carbon tetrachloride or chloroform at a temperature range of 0-50°C .
Industrial Production Methods
Industrial production methods for this compound involve large-scale bromination processes with stringent control over reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in optimizing the reaction conditions and scaling up the production .
化学反応の分析
Types of Reactions
2,3-Dichloro-4-(difluoromethoxy)benzyl bromide primarily undergoes nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group. It can also participate in other types of reactions such as oxidation and reduction under specific conditions .
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at temperatures ranging from room temperature to 100°C.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound under acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: The major products are typically the corresponding substituted benzyl derivatives.
Oxidation: The major products include carboxylic acids or ketones depending on the reaction conditions.
Reduction: The major products are usually the corresponding alcohols or alkanes.
科学的研究の応用
2,3-Dichloro-4-(difluoromethoxy)benzyl bromide is widely used in scientific research due to its versatility as a synthetic intermediate. It is employed in the synthesis of various pharmaceuticals, agrochemicals, and dyestuffs. In medicinal chemistry, it is used to develop novel compounds with potential therapeutic applications. In agrochemical research, it is utilized to synthesize new pesticides and herbicides. Additionally, it serves as a key intermediate in the production of dyes and pigments for industrial applications .
作用機序
The mechanism of action of 2,3-Dichloro-4-(difluoromethoxy)benzyl bromide involves its ability to undergo nucleophilic substitution reactions. The bromine atom in the compound acts as a leaving group, allowing nucleophiles to attack the carbon atom to which the bromine is attached. This results in the formation of new chemical bonds and the generation of substituted benzyl derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
類似化合物との比較
2,3-Dichloro-4-(difluoromethoxy)benzyl bromide can be compared with other similar compounds such as 2,4-difluorobenzyl bromide and 2,3-dichlorobenzyl bromide. These compounds share similar structural features but differ in the position and type of substituents on the benzene ring. The presence of different substituents can significantly influence the reactivity and applications of these compounds. For example, 2,4-difluorobenzyl bromide is commonly used in the synthesis of novel 1,2,4-triazolium derivatives, while 2,3-dichlorobenzyl bromide is used in the synthesis of various pharmaceuticals and agrochemicals .
List of Similar Compounds
- 2,4-Difluorobenzyl bromide
- 2,3-Dichlorobenzyl bromide
- 4-(Difluoromethoxy)benzyl bromide
特性
IUPAC Name |
1-(bromomethyl)-2,3-dichloro-4-(difluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrCl2F2O/c9-3-4-1-2-5(14-8(12)13)7(11)6(4)10/h1-2,8H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZCXBKHDDODDIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CBr)Cl)Cl)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrCl2F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















